N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
The compound (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule that features a thiazole ring, nitrophenyl, dimethoxyphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl, dimethoxyphenyl, and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Examples include (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE analogs with different substituents on the aromatic rings.
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared to other thiazole derivatives, nitrophenyl compounds, and trifluoromethylphenyl compounds.
Uniqueness
The uniqueness of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22F3N3O4S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H22F3N3O4S/c1-35-23-11-6-17(14-24(23)36-2)12-13-31-22(18-7-9-21(10-8-18)32(33)34)16-37-25(31)30-20-5-3-4-19(15-20)26(27,28)29/h3-11,14-16H,12-13H2,1-2H3 |
InChI Key |
BUZMLVDHHVKSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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